5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid
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Overview
Description
5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is a chemical compound with the CAS Number: 940477-91-8. It has a molecular weight of 292.33 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21). This code provides a specific representation of the molecular structure .Scientific Research Applications
Isotopic Labeling and Biological Activity
Preparation of Isotopically Labeled Compounds :One application involves the preparation of isotopically labeled compounds, such as 5-Amino-4-oxopentanoic acid (ALA), which is a precursor in the biosynthesis of biologically active porphyrins involved in processes like photosynthesis and oxygen transport. A method for preparing any isotopomer of ALA in high yield has been developed, which could be relevant for studying metabolism and biosynthesis pathways of related compounds (Shrestha‐Dawadi & Lugtenburg, 2003).
Pharmacological Properties
Cholecystokinin Antagonists :Compounds structurally related to 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid have shown pharmacological properties as non-peptide cholecystokinin (CCK) antagonists, offering insights into their potential therapeutic applications. For example, lorglumide and its derivatives are potent CCK antagonists with applications in studying CCK's functions and potentially treating conditions involving CCK (Makovec et al., 1987).
Antitumor Activity
Natural Product Analogs and Antitumor Activity :Research into natural product analogs containing specific structural motifs, like the 1,2,4-oxadiazole ring, has led to compounds with significant antitumor activity. This suggests that modifications to the chemical structure of compounds like this compound could explore their potential in cancer treatment (Maftei et al., 2013).
Enzyme Inhibition
Carbonic Anhydrase Inhibition :Derivatives of 4-oxo-4-(arylamino)but-2-enoic acids, closely related to the target compound, have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes, which are involved in many physiological processes. These findings indicate the potential for designing inhibitors based on the structure of this compound for therapeutic applications (Oktay et al., 2016).
Chemical Synthesis and Catalysis
Organocatalysts for Hydrazone and Oxime Formation :Research on anthranilic acids and aminobenzoic acids as catalysts for hydrazone and oxime formation, improving reaction rates over traditional methods, demonstrates the utility of functionalized amino acids in synthetic chemistry. This could inform the development of catalytic applications for this compound and similar compounds (Crisalli & Kool, 2013).
Safety and Hazards
Properties
IUPAC Name |
5-[4-(butanoylamino)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYALWFVXWRKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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